
3-(Bromomethyl)but-3-en-2-ol
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Overview
Description
3-(Bromomethyl)but-3-en-2-ol is a brominated tertiary alcohol with a reactive allylic bromide moiety. Its structure features a hydroxyl group at the C2 position and a bromomethyl substituent at the C3 position of a but-3-ene backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution or elimination due to its labile bromine atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Bromomethyl)but-3-en-2-ol can be synthesized through several methods. One common approach involves the bromomethylation of but-3-en-2-ol. This reaction typically uses hydrobromic acid (HBr) in the presence of a catalyst such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)but-3-en-2-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Major Products Formed
Nucleophilic Substitution: Formation of various alcohols and ethers.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of saturated alcohols.
Scientific Research Applications
3-(Bromomethyl)but-3-en-2-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the synthesis of bioactive molecules, such as pheromones and antitumor agents.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)but-3-en-2-ol involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it highly reactive towards nucleophiles, facilitating various substitution reactions. The double bond in the molecule also allows for addition reactions, expanding its utility in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Alcohols
1-Bromo-2-methylbut-3-en-2-ol (CAS 36219-40-6)
- Molecular Formula : C₅H₉BrO
- Structure : Features a bromine atom at C1 and a methyl group at C2, with a hydroxyl group at C2.
- Applications: Used in synthesizing retinoid analogs, highlighting its role in medicinal chemistry .
- Key Difference : The bromine is positioned at C1 instead of C3, altering its reactivity in substitution reactions compared to 3-(bromomethyl)but-3-en-2-ol.
2-Bromo-3-buten-1-ol (CAS 64623-50-3)
- Molecular Formula : C₄H₇BrO
- Structure : Bromine at C2 and hydroxyl at C1 on a but-3-ene chain.
3-Bromo-2-(bromomethyl)-1-propanol (CAS 106023-63-6)
- Molecular Formula : C₄H₈Br₂O
- Structure : Di-brominated with bromine atoms at C3 and C2, and a hydroxyl at C1.
- Key Difference : The presence of two bromine atoms enhances electrophilicity but may reduce stability due to steric and electronic effects .
Non-Brominated Analogs
3-Methyl-3-buten-2-ol (CAS 763-32-6)
- Molecular Formula : C₅H₁₀O
- Structure : Lacks bromine but shares the hydroxyl and methyl groups at C2 and C3, respectively.
- Applications : Found in essential oils and used in flavor/fragrance industries .
- Key Difference : The absence of bromine limits its utility in halogenation reactions but improves thermal stability.
3-Methylbut-3-en-2-one (CAS 814-78-8)
- Molecular Formula : C₅H₈O
- Structure : Ketone analog with a carbonyl group at C2 instead of a hydroxyl.
- Key Difference : The ketone functionality increases electrophilicity at C2, making it reactive in condensation reactions .
Aromatic and Cyclic Derivatives
(E)-3-Phenylbut-2-en-1-ol (CAS 1504-55-8)
- Molecular Formula : C₁₀H₁₂O
- Structure : Phenyl group at C3 and hydroxyl at C1.
- Applications : Used in synthetic organic chemistry for aromatic ring modifications .
- Key Difference : The aromatic substituent introduces π-π stacking interactions, altering solubility and reactivity.
4-(2,6,6-Trimethylcyclohexenyl)but-3-en-2-ol (Ionol derivatives)
- Structure : Cyclohexenyl substituents at C4.
- Applications : Key intermediates in terpene and fragrance synthesis .
- Key Difference : Bulky cyclohexenyl groups increase steric hindrance, affecting reaction kinetics.
Research Findings and Reactivity Insights
- Bromine Position : Allylic bromides (e.g., this compound) undergo elimination to form dienes, while terminal bromides (e.g., 1-bromo-2-methylbut-3-en-2-ol) favor nucleophilic substitution .
- Steric Effects : Methyl groups adjacent to hydroxyl or bromine (e.g., 1-bromo-2,3-dimethylbut-3-en-2-ol in ) hinder reaction rates due to steric crowding.
- Thermal Stability: Non-brominated analogs like 3-methyl-3-buten-2-ol exhibit higher stability under thermal conditions compared to brominated derivatives .
Biological Activity
3-(Bromomethyl)but-3-en-2-ol is a compound of interest in various fields of biological research due to its potential therapeutic properties. Its unique structure allows it to participate in numerous biological interactions, making it a candidate for drug development and other applications.
- Molecular Formula : C5H9BrO
- Molecular Weight : 179.03 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This compound may exhibit mechanisms such as:
- Enzyme Inhibition : It may inhibit certain enzymes that are crucial for various metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, affecting signal transduction pathways.
Cytotoxicity
Preliminary studies suggest that the compound may have cytotoxic effects on certain cancer cell lines. The mechanism likely involves inducing apoptosis or disrupting cellular functions through interaction with cellular membranes or critical proteins.
Study 1: Antibacterial Properties
A study investigating the antibacterial activity of brominated compounds found that derivatives similar to this compound demonstrated substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as templates for developing new antibiotics.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies have shown that compounds with a similar structure to this compound induce cell death in breast cancer cell lines. The research indicated that these compounds trigger apoptotic pathways, leading to reduced cell viability and increased caspase activity.
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C5H9BrO |
---|---|
Molecular Weight |
165.03 g/mol |
IUPAC Name |
3-(bromomethyl)but-3-en-2-ol |
InChI |
InChI=1S/C5H9BrO/c1-4(3-6)5(2)7/h5,7H,1,3H2,2H3 |
InChI Key |
DOAIDTIGLBTDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)CBr)O |
Origin of Product |
United States |
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